6-Ethoxy-3-(4-fluorobenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
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Overview
Description
6-Ethoxy-3-(4-fluorobenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of 6-Ethoxy-3-(4-fluorobenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the quinoline core: This can be achieved through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.
Introduction of the ethoxy group: This step may involve the alkylation of the quinoline core using ethyl iodide or ethyl bromide in the presence of a base.
Addition of the fluorobenzoyl group: This can be done through a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the methoxyphenylmethyl group: This step may involve a nucleophilic substitution reaction using 2-methoxybenzyl chloride and a suitable base.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
6-Ethoxy-3-(4-fluorobenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group, using nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
6-Ethoxy-3-(4-fluorobenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 6-Ethoxy-3-(4-fluorobenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 6-Ethoxy-3-(4-fluorobenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one include other quinoline derivatives with different substituents. These compounds may share some properties but differ in their specific activities and applications. For example:
6-Methoxy-3-(4-chlorobenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one: Similar structure but with a methoxy group and a chlorobenzoyl group, which may alter its chemical reactivity and biological activity.
6-Ethoxy-3-(4-methylbenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one: The presence of a methyl group instead of a fluorine atom can influence its physical and chemical properties.
Properties
IUPAC Name |
6-ethoxy-3-(4-fluorobenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FNO4/c1-3-32-20-12-13-23-21(14-20)26(30)22(25(29)17-8-10-19(27)11-9-17)16-28(23)15-18-6-4-5-7-24(18)31-2/h4-14,16H,3,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDWDJXAIHTOPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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